molecular formula C13H20N2O4 B1329629 N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide CAS No. 24530-67-4

N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide

Cat. No. B1329629
CAS RN: 24530-67-4
M. Wt: 268.31 g/mol
InChI Key: UIQVGOZJVVAPOV-UHFFFAOYSA-N
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Description

N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide is a compound that is structurally related to various acetamide derivatives studied for their chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the related research on acetamide derivatives. These compounds are of interest due to their potential applications in medicinal chemistry, particularly as anticonvulsants and anticancer agents .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, starting with the appropriate phenol or aniline derivative. For instance, the synthesis of N-(4-Amino-2-methoxyphenyl)acetamide, a structurally similar compound, was achieved by reducing N-(2-methoxy-4-nitrophenyl)acetamide using Pd/C as a catalyst under a hydrogen atmosphere . Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was prepared by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods highlight the versatility of acetamide chemistry in generating a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the molecular structure of certain N-(2-hydroxyphenyl)acetamide derivatives was determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . Similarly, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was solved, showing intermolecular hydrogen bonds and providing insights into the stereochemistry of these molecules .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often influenced by their functional groups and molecular structure. For instance, the restricted rotation about the amide bond in N,N-bis(2-hydroxyethyl)acetamide was studied using variable temperature NMR, indicating the presence of a significant energy barrier to rotation . This kind of analysis is crucial for understanding the dynamic behavior of such molecules in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of hydrogen bonding, as observed in substituted N-(2-hydroxyphenyl)acetamides, can significantly affect their solubility and stability . The NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide provides valuable information about the compound's behavior in solution, which is essential for predicting its reactivity and interactions with biological targets . Additionally, the synthesis and characterization of silylated derivatives of N-(2-hydroxyphenyl)acetamide demonstrate the impact of silylation on the properties of these compounds, such as their reactivity and potential applications in organic synthesis .

Scientific Research Applications

1. Synthesis and Industrial Applications

N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide has significant implications in synthesis and industrial applications. For instance, it serves as an important intermediate in the production of azo disperse dyes. Its synthesis has been enhanced through the use of novel catalysts, such as Pd/C, which offer high activity, selectivity, and stability, thereby improving the efficiency of the hydrogenation process in its production (Zhang, 2008).

2. Pharmaceutical and Medicinal Chemistry

In the field of medicinal chemistry, this compound plays a role in the synthesis of various pharmaceutical intermediates. For instance, it's used in the synthesis of N-aryl alpha amino acids, which are significant in pharmaceutical research and development. These amino acids retain chiral integrity throughout the reaction sequence, which is crucial for their efficacy in medical applications (McKerrow et al., 2012).

3. Antimalarial Drug Synthesis

It is also instrumental in the complete natural synthesis of antimalarial drugs. For example, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, has been achieved using this compound. The process optimization, mechanism, and kinetics of this reaction have been extensively studied, highlighting its importance in drug development (Magadum & Yadav, 2018).

4. Molecular Structure Studies

Studies on the molecular structure of N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide and related compounds have provided insights into their chemical properties, such as restricted rotation about the amide bond. These studies are crucial for understanding the compound’s behavior in various chemical reactions and its potential applications (Aitken et al., 2016).

5. Corrosion Inhibition

The compound has been explored for its potential in corrosion inhibition. For instance, derivatives of this compound have shown significant inhibition efficiency in acidic corrosion, which is vital for protecting industrial materials and equipment (Bentiss et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. General safety precautions for handling chemicals should always be followed, including avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using appropriate personal protective equipment .

properties

IUPAC Name

N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-10(18)14-11-3-4-13(19-2)12(9-11)15(5-7-16)6-8-17/h3-4,9,16-17H,5-8H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQVGOZJVVAPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066997
Record name Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]-
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide

CAS RN

24530-67-4
Record name N-[3-[Bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide
Source CAS Common Chemistry
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Record name Acetamide, N-(3-(bis(2-hydroxyethyl)amino)-4-methoxyphenyl)-
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Record name Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]-
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Record name Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide
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Record name N-[3-[Bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MV Singh, AK Tiwari, YK Sharma… - ES Food & …, 2023 - espublisher.com
The thiophene nucleus has been established as the potential entity in heterocyclic chemistry's growing chemical world with promising pharmacological activities. Thiophene-based azo …
Number of citations: 0 www.espublisher.com
M Wang, NM Hashem, H Zhao, J Wang, Y Sun… - The Journal of …, 2021 - Elsevier
The reason of color differences caused by different degree of esterification disperse dyes were investigated by disperse orange 30, disperse red 167:1, disperse blue 79:1 with different …
Number of citations: 2 www.sciencedirect.com
F Borbone, A Carella, L Ricciotti, A Tuzi, A Roviello… - Dyes and …, 2011 - Elsevier
Four azo dyes showing high nonlinear optical properties were prepared, based on a 4-chlorothiazole azo moiety functionalized with strong acceptor groups and/or further donor/…
Number of citations: 54 www.sciencedirect.com

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